

# An In-depth Technical Guide to the Crystal Structure of Cinnamaldehyde Oxime

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## Compound of Interest

Compound Name: **Cinnamaldehyde oxime**

Cat. No.: **B7722432**

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This guide provides a comprehensive analysis of the crystal structure of (1Z,2E)-**cinnamaldehyde oxime**, tailored for researchers, scientists, and professionals in drug development. The information is compiled from crystallographic studies, offering insights into the molecule's conformation, intermolecular interactions, and experimental procedures for its structural determination.

## Molecular Conformation and Crystal Packing

The crystal structure of (1Z,2E)-**cinnamaldehyde oxime** ( $C_9H_9NO$ ) reveals the presence of two independent molecules, designated as A and B, within the asymmetric unit.<sup>[1][2][3][4]</sup> These two molecules exhibit slight conformational differences. The dihedral angle between the phenyl ring and the oxime group is  $15.38(12)^\circ$  in molecule A, while it is  $26.29(11)^\circ$  in molecule B.<sup>[1][2][3][4]</sup> This variation in conformation is primarily due to rotation around the C1—C7, C8—C9, and C7—C8 bonds.<sup>[1][2]</sup>

In the crystal lattice, molecules A and B are linked in a head-to-head fashion through O—H $\cdots$ N hydrogen bonds, forming zigzag chains that propagate along the<sup>[5]</sup>  $\langle 110 \rangle$  axis.<sup>[1][2][3]</sup> The stability of the three-dimensional structure is further enhanced by C—H $\cdots$  $\pi$  interactions, which occur both within and between these chains.<sup>[1][2]</sup>

## Quantitative Crystallographic Data

The crystallographic data for (1Z,2E)-**cinnamaldehyde oxime** has been determined by X-ray diffraction analysis. The key parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details[\[1\]](#)[\[2\]](#)

Parameter	Value
Empirical Formula	C <sub>9</sub> H <sub>9</sub> NO
Formula Weight	147.17
Temperature	100 K
Wavelength	Mo K $\alpha$ radiation
Crystal System	Orthorhombic
Space Group	P b c a
Unit Cell Dimensions	
a	10.231 (5) Å
b	7.584 (3) Å
c	41.816 (18) Å
$\alpha$	90°
$\beta$	90°
$\gamma$	90°
Volume	3245 (2) Å <sup>3</sup>
Z	16
Data Collection	
Diffractometer	Bruker APEXII CCD
Measured Reflections	34431
Independent Reflections	3944
Refinement	
R[F <sup>2</sup> > 2 $\sigma$ (F <sup>2</sup> )]	0.043
wR(F <sup>2</sup> )	0.113
Goodness-of-fit (S)	1.10

Table 2: Key Torsion and Dihedral Angles[1][2]

Angle	Molecule A	Molecule B
Dihedral angle between phenyl ring and oxime group	15.38 (12)°	26.29 (11)°
Torsion angle C1—C7—C8—C9	-174.32 (11)°	-179.24 (11)°

## Experimental Protocols

The determination of the crystal structure of **cinnamaldehyde oxime** involves several key experimental steps, from synthesis to data analysis.

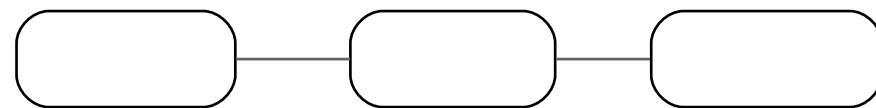
1. Synthesis and Crystallization:[2] **Cinnamaldehyde oxime** is synthesized by reacting cinnamaldehyde with hydroxylamine hydrochloride. To a solution of cinnamaldehyde (10 mmol) in ethanol (20 ml), a solution of hydroxylamine hydrochloride (39.7 mmol) in water (7.5 ml) is added dropwise. The mixture is then stirred at 60°C for three hours. Following the reaction, the solvent is partially removed, and the remaining mixture is poured into water and extracted with chloroform. The combined organic layers are dried and concentrated to yield the product.
2. X-ray Diffraction Data Collection:[1][2] A suitable single crystal of **cinnamaldehyde oxime** is mounted on a diffractometer, such as a Bruker APEXII CCD. The crystal is maintained at a low temperature (100 K) to minimize thermal vibrations. Data is collected using Mo K $\alpha$  radiation. A multi-scan absorption correction is applied to the collected data.[2]
3. Structure Solution and Refinement:[1][3] The crystal structure is solved using direct methods with software such as SHELXS97.[1][3] The structure is then refined by full-matrix least-squares on F<sup>2</sup> using programs like SHELXL2014.[3] Hydrogen atoms bonded to oxygen are located from a difference Fourier map and refined freely, while carbon-bound hydrogen atoms are placed in geometrically calculated positions.[2]

## Visualizations

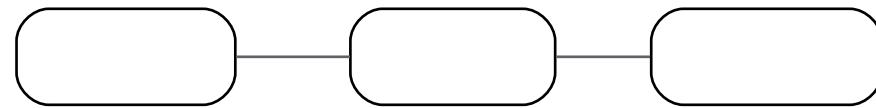
To better illustrate the concepts discussed, the following diagrams are provided.

**Molecule B**

Dihedral Angle  
26.29°

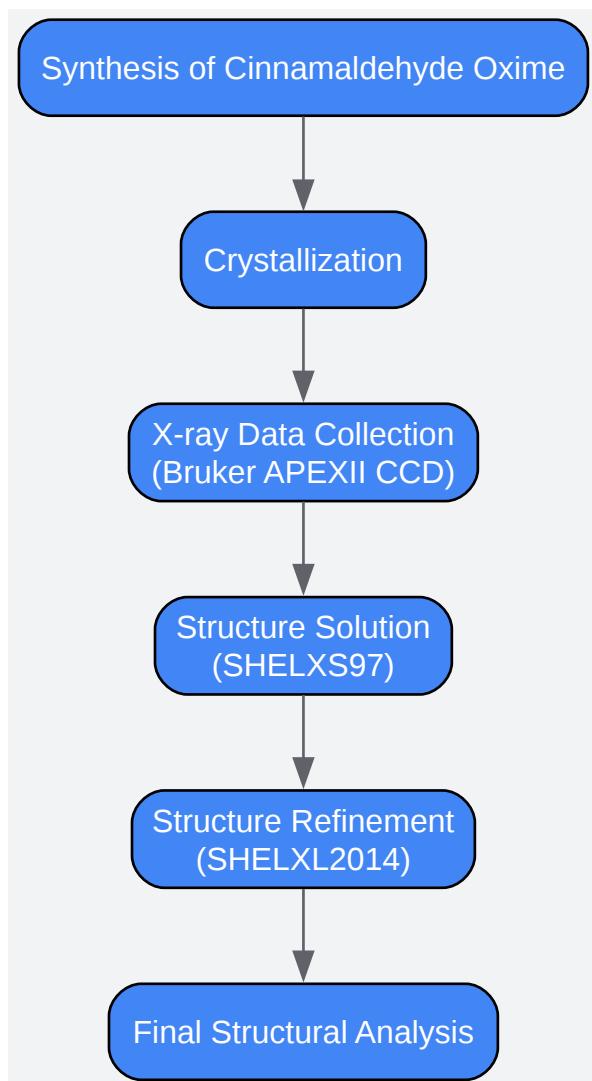
**Molecule A**

Dihedral Angle  
15.38°



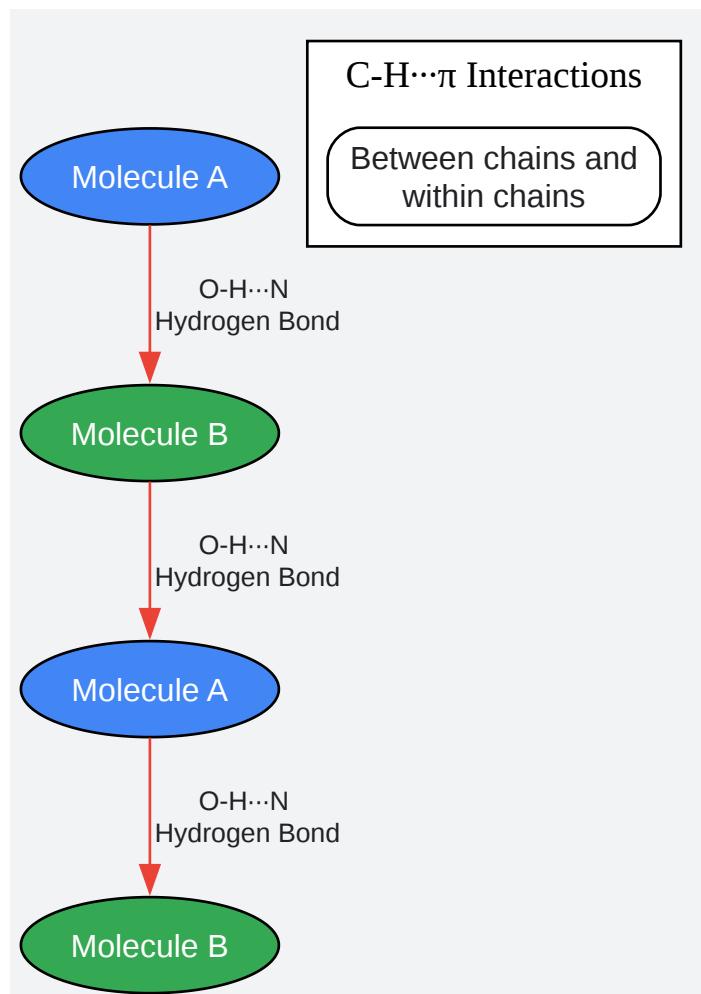
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*Conformational difference between Molecule A and B.*



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*Experimental workflow for crystal structure analysis.*



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*Intermolecular interactions in the crystal lattice.*

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